molecular formula C6H11FN2O B13490707 N-((3-Fluoroazetidin-3-yl)methyl)acetamide

N-((3-Fluoroazetidin-3-yl)methyl)acetamide

Cat. No.: B13490707
M. Wt: 146.16 g/mol
InChI Key: GBXRKCIACRJNJQ-UHFFFAOYSA-N
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Description

N-((3-Fluoroazetidin-3-yl)methyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluoro-substituted azetidine ring, which is a four-membered nitrogen-containing heterocycle, linked to an acetamide group. The presence of the fluorine atom and the azetidine ring imparts distinctive chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Fluoroazetidin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.

    Acetamide Formation: The final step involves the acylation of the azetidine ring with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((3-Fluoroazetidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the acetamide group to an amine.

    Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring

    Reduction: Amines derived from the reduction of the acetamide group

    Substitution: Substituted azetidine derivatives

Scientific Research Applications

N-((3-Fluoroazetidin-3-yl)methyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-Fluoroazetidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: N-((3-Fluoroazetidin-3-yl)methyl)acetamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other fluoroacetamides. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

N-[(3-fluoroazetidin-3-yl)methyl]acetamide

InChI

InChI=1S/C6H11FN2O/c1-5(10)9-4-6(7)2-8-3-6/h8H,2-4H2,1H3,(H,9,10)

InChI Key

GBXRKCIACRJNJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CNC1)F

Origin of Product

United States

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